molecular formula C22H23N3O4 B579857 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide CAS No. 1529852-28-5

2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide

Cat. No. B579857
CAS RN: 1529852-28-5
M. Wt: 393.443
InChI Key: ADJVRNYIWBTXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide, also known as MP-10, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic effects. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain, making 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research is the antitumor effects of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. Studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide can induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes, making 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide a potential candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide involves the inhibition of COX-2 and HDACs. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide reduces the production of these mediators, leading to a reduction in inflammation and pain. HDACs are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide activates tumor suppressor genes, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide inhibits the activity of COX-2 and HDACs, leading to a reduction in inflammation, pain, and tumor growth. In vivo studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has analgesic and anti-inflammatory effects in animal models of arthritis. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide for lab experiments is its high purity and yield, which makes it suitable for large-scale production. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide is also stable under a range of conditions, making it easy to handle and store. However, one limitation of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. One area of research is the development of new synthetic methods to improve the yield and purity of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. Another area of research is the investigation of the potential therapeutic applications of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide in other diseases, such as cancer and neurodegenerative disorders. In addition, the development of new formulations and delivery methods for 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide may enhance its efficacy and reduce its side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide may lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide involves the reaction of 4-(4-methyl-5-phenylisoxazol-3-yl)phenol with N-(2-chloroacetyl)morpholine in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide as a white solid. This synthesis method has been optimized to yield high purity and yield of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide, making it suitable for large-scale production.

properties

IUPAC Name

2-[4-(4-methyl-5-phenyl-1,2-oxazol-3-yl)phenoxy]-N-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-16-21(24-29-22(16)18-5-3-2-4-6-18)17-7-9-19(10-8-17)28-15-20(26)23-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJVRNYIWBTXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=C(C=C2)OCC(=O)NN3CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.